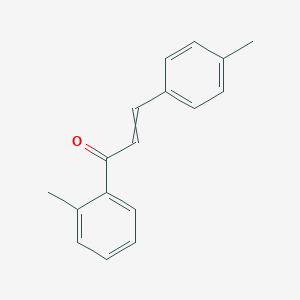![molecular formula C8H18N2O B14613261 2-[(E)-(2-Methylbutan-2-yl)diazenyl]propan-2-ol CAS No. 57931-37-0](/img/structure/B14613261.png)
2-[(E)-(2-Methylbutan-2-yl)diazenyl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(2-Methylbutan-2-yl)diazenyl]propan-2-ol is an organic compound that belongs to the class of alcohols It features a diazenyl group (N=N) attached to a propan-2-ol backbone, with a 2-methylbutan-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-Methylbutan-2-yl)diazenyl]propan-2-ol typically involves the diazotization of a suitable amine precursor followed by coupling with a propan-2-ol derivative. The reaction conditions often require a controlled temperature environment and the presence of a catalyst to facilitate the formation of the diazenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where the amine precursor is treated with nitrous acid under acidic conditions. The resulting diazonium salt is then coupled with propan-2-ol in the presence of a base to yield the desired product. The process may be optimized for yield and purity through the use of advanced catalytic systems and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(2-Methylbutan-2-yl)diazenyl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate or pyridinium chlorochromate (PCC) can be used as oxidizing agents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the diazenyl group.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Alkyl halides or other substituted derivatives.
Scientific Research Applications
2-[(E)-(2-Methylbutan-2-yl)diazenyl]propan-2-ol has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[(E)-(2-Methylbutan-2-yl)diazenyl]propan-2-ol exerts its effects involves the interaction of the diazenyl group with molecular targets. The diazenyl group can participate in electron transfer reactions, leading to the formation of reactive intermediates. These intermediates can interact with various biomolecules, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-(2-Methylbutan-2-yl)diazenyl]ethanol: Similar structure but with an ethanol backbone.
2-[(E)-(2-Methylbutan-2-yl)diazenyl]butan-2-ol: Similar structure but with a butan-2-ol backbone.
Uniqueness
2-[(E)-(2-Methylbutan-2-yl)diazenyl]propan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the diazenyl group and the propan-2-ol backbone makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
57931-37-0 |
|---|---|
Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-(2-methylbutan-2-yldiazenyl)propan-2-ol |
InChI |
InChI=1S/C8H18N2O/c1-6-7(2,3)9-10-8(4,5)11/h11H,6H2,1-5H3 |
InChI Key |
AOAKUOIKQFHBAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)N=NC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


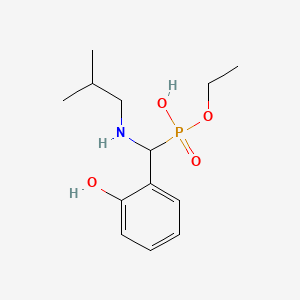
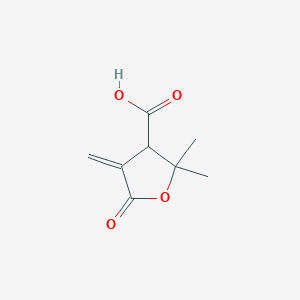
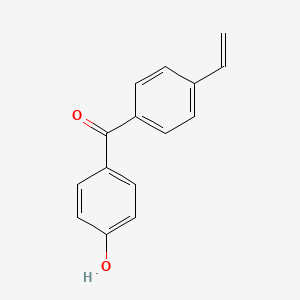
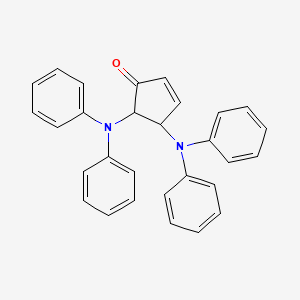
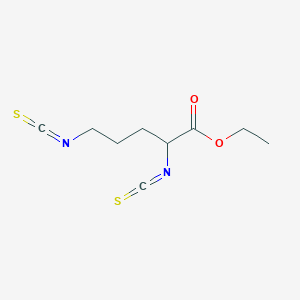
![2,4-Dichloro-1-{[3-(chloromethyl)phenoxy]methyl}benzene](/img/structure/B14613209.png)
![Benzenamine, 4-butyl-N-[(4-butylphenyl)methylene]-](/img/structure/B14613231.png)

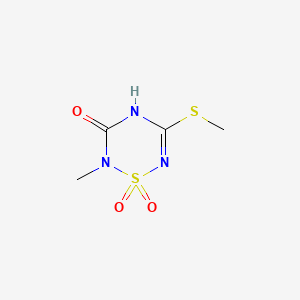


![2-(2-{2-[(Oxan-2-yl)oxy]ethyl}cyclopropyl)ethan-1-ol](/img/structure/B14613272.png)

